molecular formula C8H14N4O2 B8679294 1-Butyl-5,6-diaminouracil

1-Butyl-5,6-diaminouracil

Cat. No.: B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5,6-diaminouracil is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

1-Butyl-5,6-diaminouracil has shown potential in various therapeutic applications:

1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in various types of cancer cells, including breast and colon cancer. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

2. Antiviral Properties
The compound has been investigated for its antiviral activity against several viruses. It appears to inhibit viral replication by disrupting the synthesis of viral nucleic acids, making it a candidate for further development as an antiviral agent .

3. Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This property is particularly valuable in the context of cancer treatment, where inhibiting these enzymes can slow down the proliferation of cancer cells.

2. Drug Development
Due to its structural similarity to natural nucleotides, this compound is being explored as a scaffold for the design of new drugs targeting various biological pathways. Its ability to modify existing nucleic acid structures presents opportunities for developing novel therapeutics .

Case Studies

Several case studies highlight the efficacy of this compound in research settings:

Case Study 1: Anticancer Efficacy
In a controlled laboratory study involving human cancer cell lines, treatment with this compound at concentrations above 2 µM resulted in significant apoptosis compared to untreated controls. The study concluded that this compound could serve as a potential lead compound for anticancer drug development .

Case Study 2: Antiviral Activity
A study assessed the impact of this compound on Mycobacterium tuberculosis. Results indicated that it not only inhibited bacterial growth but also restored sensitivity in resistant strains when used in conjunction with conventional treatments.

Summary Table: Biological Activities

ActivityMechanismReferences
AnticancerInduces apoptosis via caspase activation ,
AntiviralDisrupts viral nucleic acid synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-butyl-5,6-diaminouracil and its derivatives?

The synthesis typically involves condensation reactions using 5,6-diaminouracil derivatives as precursors. For example, this compound can be synthesized via alkylation of 5,6-diaminouracil with butyl halides under basic conditions. Evidence from xanthine synthesis shows that intermediates like 1-benzyl-5,6-diaminouracil are prepared by reducing nitroso-uracils (e.g., using sodium dithionite) and reacting with aldehydes or ketones . Microwave-assisted methods have also been reported for similar derivatives, improving reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns and regioselectivity. Key signals include aromatic protons (δ 7.52–7.14 ppm for benzyl derivatives) and methyl groups (δ 2.34 ppm for C8-CH3) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to verify molecular weight and functional groups. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Avoid inhalation by working in a fume hood. For spills, neutralize with inert absorbents and dispose of according to hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of this compound derivatives?

Microwave irradiation enhances reaction rates and selectivity. For example, 8-substituted xanthines derived from 5,6-diaminouracils were synthesized in one step using controlled microwave heating (e.g., 100–120°C, 15–30 minutes). Key variables include solvent polarity (e.g., DMF or water), catalyst choice (e.g., EDAC for coupling reactions), and irradiation power . Reaction progress should be monitored via TLC or HPLC to avoid over-functionalization.

Q. How do structural modifications (e.g., alkyl vs. aryl substituents) impact the reactivity of 5,6-diaminouracil derivatives?

Alkyl groups like butyl enhance solubility in organic solvents, while aryl substituents (e.g., benzyl) influence electronic effects and regioselectivity. For instance, benzyl derivatives stabilize intermediates in xanthine synthesis via π-π interactions, whereas bulky substituents may sterically hinder condensation reactions . Computational studies (DFT) can predict electronic effects and guide rational design .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. For example, enol-keto tautomerism in uracil derivatives can shift proton signals. To resolve this:

  • Compare experimental data with DFT-calculated spectra.
  • Use variable-temperature NMR to identify dynamic equilibria.
  • Cross-validate with X-ray crystallography to confirm solid-state structures .

Q. How can this compound be functionalized to develop novel bioactive scaffolds?

Functionalization strategies include:

  • Coupling reactions : EDAC-mediated conjugation with carboxylic acids to form hydrazides or amides .
  • Halogenation : Introduce halogens (e.g., bromine) at C5/C6 positions using PbO2 in acetic acid for further cross-coupling reactions .
  • Heterocycle formation : React with glyoxal or diketones to form pyrimidopteridine or pteridine derivatives .

Q. Methodological Guidance

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

  • In vitro assays : Screen for enzyme inhibition (e.g., xanthine oxidase) using spectrophotometric methods. Include positive controls (e.g., allopurinol) and measure IC50 values .
  • Structure-activity relationships (SAR) : Systematically vary substituents and correlate changes with bioactivity.
  • Pharmacokinetic studies : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes .

Q. What are best practices for reporting synthetic yields and reproducibility?

  • Provide detailed experimental protocols, including reagent purity (e.g., ≥95% by HPLC) and solvent grades.
  • Report yields as isolated, purified percentages.
  • Use triplicate runs to calculate standard deviations.
  • Disclose any failed attempts or side products to aid troubleshooting .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

5,6-diamino-1-butylpyrimidine-2,4-dione

InChI

InChI=1S/C8H14N4O2/c1-2-3-4-12-6(10)5(9)7(13)11-8(12)14/h2-4,9-10H2,1H3,(H,11,13,14)

InChI Key

OBWROQGNIMBKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione (500 mg, 2.36 mmol) in water (8.3 mL) at 85° C. was treated with sodium hydrosulfate (1.23 g, 7.08 mmol). The reaction was stirred at 85° C. for 20 min. At this time, the reaction was cooled to 0° C. The resulting green solid was collected by filtration, washed with water, and air dried for 30 min to afford 5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione (304 mg, 65%) as a pale green solid: LR-MS for C8H14N4O2 (M+H)+ at m/z=199.
Name
6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

84.8 g (0.4 mole) of 1-butyl-5-nitroso-6-aminouracil are suspended in 440 ml of a concentrated 50% aqueous solution of ammonium hydroxide. The resulting suspension is heated to 80° C. 88 g (0.48 mole) of sodium dithionite are added in portions with stirring over a period of 30 minutes. Stirring is then continued for 30 minutes at 80° C. and then overnight at room temperature. The product is cooled in ice, the precipitate is filtered and then washed with a little ice water, giving 62 g crystals in the form of a very fine powder.
Name
1-butyl-5-nitroso-6-aminouracil
Quantity
84.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

52.8 g (0.27 mol) of 6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione (IX) was dissolved in 1 l of DMF at 90° C. and catalytically hydrogenated in the presence of 0.1 g PtO2 for 18 hours and at room temperature and at a pressure of 200 KPa. The catalyst and the crystals were filtered off and washed with ethanol. Yield 36.6 g (67%) (X), NMR.
Name
6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione
Quantity
52.8 g
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.